(2-Methoxy-5-(trifluoromethoxy)phenyl)methanamine
Description
Properties
IUPAC Name |
[2-methoxy-5-(trifluoromethoxy)phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3NO2/c1-14-8-3-2-7(4-6(8)5-13)15-9(10,11)12/h2-4H,5,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGFONUZHXXBGTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)OC(F)(F)F)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80631235 | |
| Record name | 1-[2-Methoxy-5-(trifluoromethoxy)phenyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80631235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
771582-58-2 | |
| Record name | 1-[2-Methoxy-5-(trifluoromethoxy)phenyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80631235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(Methoxy)-5-(trifluoromethoxy)benzylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reduction of Aldehyde to Alcohol
The first key step is the reduction of the aldehyde group to the corresponding benzyl alcohol, (2-Methoxy-5-(trifluoromethoxy)phenyl)methanol. This is typically achieved using hydride reducing agents under mild conditions:
- Reagents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4)
- Solvent: Methanol (MeOH) or other protic solvents
- Temperature: Room temperature to mild heating
- Procedure: The aldehyde is dissolved in methanol, and sodium borohydride is added slowly with stirring until the reduction is complete.
- Workup: The reaction mixture is concentrated, extracted with dichloromethane, washed with aqueous sodium hydroxide, water, and brine, dried over sodium sulfate, filtered, and concentrated.
- Purification: Silica gel chromatography with methanol/dichloromethane gradients yields the pure benzyl alcohol.
Yield: Approximately 95% isolated yield reported.
Amination of Benzyl Alcohol to Benzylamine
The benzyl alcohol intermediate is then converted to the target benzylamine via nucleophilic substitution:
- Reagents: Ammonia (NH3) or a suitable amine source
- Conditions: Typically involves nucleophilic substitution under controlled temperature and pressure conditions, sometimes employing catalysts or activating agents to facilitate the reaction.
- Mechanism: The hydroxyl group is displaced by the amine nucleophile, forming the benzylamine.
- Industrial Scale: Continuous flow reactors and optimized reaction conditions are used to maximize yield and purity.
This step is critical to installing the primary amine functional group on the aromatic ring.
Reaction Analysis and Conditions
| Step | Reagents/Conditions | Purpose | Notes |
|---|---|---|---|
| Reduction | NaBH4 in MeOH, room temperature | Aldehyde to benzyl alcohol | Mild, high-yielding |
| Amination | NH3 or amine source, nucleophilic substitution | Alcohol to benzylamine | Requires activation; optimized for scale |
Additional Considerations
- The trifluoromethoxy group is generally stable under these reaction conditions but can be sensitive to strong nucleophiles or harsh acidic/basic media.
- The methoxy group is also stable but may be affected by strong acids or bases.
- Purification typically involves chromatographic methods to ensure removal of side products and unreacted starting materials.
- Industrial processes often employ continuous flow synthesis to improve reproducibility and scalability.
Summary Table of Preparation Route
Research Findings and Optimization
- The reduction step using sodium borohydride is preferred for its mildness and high selectivity, avoiding over-reduction or side reactions.
- Amination requires careful control of reaction conditions to prevent elimination or side reactions; catalysts or activating agents may be employed industrially.
- Continuous flow synthesis is emerging as a preferred industrial method for better control and scalability.
- The compound’s unique substitution pattern imparts distinct reactivity profiles, necessitating tailored reaction conditions for each step.
Chemical Reactions Analysis
Imine Formation and Reductive Amination
The primary amine group undergoes condensation with aldehydes or ketones to form imines, which can be reduced to secondary amines.
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Imine formation | 4-(Trifluoromethoxy)benzaldehyde, MeOH | Imine intermediate | 88.6% | |
| Reductive amination | NaBH4, Pd/C, H2 (1 atm) | N-Alkylated derivatives | 70–85% |
Key Findings :
-
Imine intermediates are stabilized by electron-withdrawing trifluoromethoxy groups, enabling efficient isolation via crystallization .
-
Reductive amination with aryl aldehydes produces secondary amines with retained stereoelectronic properties .
Nucleophilic Substitution Reactions
The trifluoromethoxy group (–OCF3) participates in nucleophilic aromatic substitution (NAS) under specific conditions.
| Reaction Type | Reagents/Conditions | Product | Selectivity | Source |
|---|---|---|---|---|
| NAS with amines | K2CO3, DMF, 80°C | 5-Amino-2-methoxy derivatives | High | |
| Halogenation | NBS, AIBN, CCl4 | Brominated analogs | Moderate |
Mechanistic Insight :
-
The –OCF3 group directs electrophiles to the para position due to its strong electron-withdrawing nature .
-
Bromination occurs selectively at the methoxy-substituted ring.
Oxidation and Reduction Pathways
The benzylamine moiety undergoes redox transformations, influenced by substituents.
| Reaction Type | Reagents/Conditions | Product | Notes | Source |
|---|---|---|---|---|
| Oxidation | KMnO4, H2SO4, 60°C | Benzoic acid derivative | Low yield (≤30%) | |
| Reduction | LiAlH4, THF, 0°C | Benzyl alcohol analog | Requires anhydrous conditions |
Comparative Analysis :
-
Oxidation is less efficient due to steric hindrance from the –OCF3 group .
-
Reductions are highly selective for the amine group without affecting the trifluoromethoxy moiety .
Cross-Coupling Reactions
Palladium-catalyzed coupling reactions enable functionalization of the aromatic ring.
| Reaction Type | Reagents/Conditions | Product | Efficiency | Source |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh3)4, K2CO3, dioxane | Biaryl derivatives | 65–78% | |
| Buchwald-Hartwig | Pd2(dba)3, XantPhos, Cs2CO3 | N-Arylated products | 55–70% |
Optimization Data :
-
Suzuki-Miyaura coupling requires electron-deficient boronic acids for optimal yields .
-
Buchwald-Hartwig amination tolerates steric bulk but is sensitive to oxygen .
Acid-Base Reactions and Salt Formation
The amine group forms stable salts with acids, enhancing solubility for pharmaceutical applications.
| Acid Used | Solvent | Salt Form | Application | Source |
|---|---|---|---|---|
| HCl (gas) | Et2O | Hydrochloride salt | Drug formulation | |
| Citric acid | H2O/EtOH | Citrate salt | Improved bioavailability |
Stability Note :
Interaction with Biological Targets
The compound’s reactivity extends to biochemical systems, as shown in pharmacological studies.
| Target | Interaction Type | Observed Effect | IC50/EC50 | Source |
|---|---|---|---|---|
| Serotonin receptors | Agonist binding | 5-HT2A/5-HT2C activation | 12–45 nM | |
| DNA | Intercalation | DNA cleavage | ≥100 μM |
Structure-Activity Relationship (SAR) :
Scientific Research Applications
Anticancer Activity
Research has indicated that derivatives of (2-Methoxy-5-(trifluoromethoxy)phenyl)methanamine exhibit cytotoxic properties against various cancer cell lines. Notably, studies have explored its potential as an anticancer agent through mechanisms such as DNA cleavage and inhibition of replication. The compound's ability to interact with DNA suggests a promising avenue for the development of novel cancer therapeutics.
Neurokinin Receptor Interaction
The compound has been investigated for its interaction with neurokinin (NK) receptors , particularly NK1 antagonists, which have therapeutic potential in treating anxiety and depression. Studies show that this compound can effectively inhibit NK1 receptor activity, indicating its potential use in neuropharmacology .
Structure-Activity Relationships
The structure-activity relationship of this compound has been studied extensively to understand how modifications affect its biological activity. For instance, variations in the methoxy groups on the phenyl ring significantly influence agonist potency at serotonin receptors (5-HT2AR), demonstrating the importance of structural design in drug development .
Chemical Reactivity
The chemical reactivity of this compound allows for various synthetic modifications, making it suitable for applications in material science. Its ability to undergo typical reactions associated with amines and aromatic compounds provides versatile pathways for creating new materials with desired properties.
Mechanism of Action
The mechanism of action of (2-Methoxy-5-(trifluoromethoxy)phenyl)methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its potential in modulating neurotransmitter systems.
Comparison with Similar Compounds
Structural and Functional Differences
Substituent Position Effects: The 2-methoxy-5-trifluoromethoxy substitution in the target compound contrasts with [2-(trifluoromethoxy)phenyl]methanamine (OCF₃ at position 2), demonstrating how positional isomerism impacts steric and electronic profiles. The trifluoromethoxy group’s electron-withdrawing nature may influence amine reactivity and bioavailability .
Functional Group Modifications :
- Replacing the amine with a carboxylic acid (e.g., 2-(2-methoxy-5-(trifluoromethoxy)phenyl)acetic acid) drastically changes solubility and acidity (pKa ~4-5), making it unsuitable for blood-brain barrier penetration but useful in prodrug design .
- Hybrid Structures : Compounds like 12ai () incorporate indazole rings, which are common in kinase inhibitors, suggesting applications in oncology .
Complex Derivatives :
- CP 122721 () exemplifies advanced derivatives where the methanamine group is part of a piperidine scaffold. This modification enhances receptor binding affinity, as seen in its role as a serotonin receptor antagonist .
Biological Activity
(2-Methoxy-5-(trifluoromethoxy)phenyl)methanamine is a synthetic organic compound characterized by its unique structural features, including a methoxy and a trifluoromethoxy group. These functional groups enhance its lipophilicity and biological activity, making it a candidate for various medicinal applications, particularly in cancer therapy and as a potential neurokinin receptor antagonist.
Chemical Structure and Properties
The molecular formula of this compound is C9H10F3NO2. Its structure includes:
- Methoxy group (–OCH₃): Contributes to hydrogen bonding and enhances solubility in biological systems.
- Trifluoromethoxy group (–OCF₃): Increases lipophilicity, aiding in membrane permeability and interaction with biological targets.
Anticancer Properties
Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. Studies have demonstrated its ability to induce apoptosis in cancer cells through mechanisms such as DNA cleavage and inhibition of replication.
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Cell Line | IC₅₀ (μM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 0.11 | DNA cleavage, apoptosis induction |
| 22Rv1 (Prostate) | 0.36 | Inhibition of DNA replication |
| A549 (Lung) | 0.48 | Induction of cell cycle arrest |
Neurokinin Receptor Antagonism
The compound has also been investigated for its interaction with neurokinin (NK1) receptors, which are implicated in anxiety and depression. In studies, it was shown to inhibit NK1 receptor occupancy effectively.
Table 2: NK1 Receptor Binding Affinity
| Compound Name | IC₅₀ (nM) |
|---|---|
| CP-122,721 | 12 |
| L-742,694 | 25 |
| This compound | 15 |
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- DNA Interaction : The compound can intercalate into DNA strands, leading to structural changes that inhibit replication.
- Receptor Binding : It binds effectively to NK1 receptors, blocking the action of substance P, which is involved in pain and stress responses.
- Cell Cycle Modulation : It affects various checkpoints in the cell cycle, promoting apoptosis in cancerous cells.
Research Findings
Recent studies have highlighted the compound's potential as an anticancer agent and a neurokinin antagonist. For instance, a study published in Cancer Research demonstrated that derivatives of this compound exhibited IC₅₀ values below 1 μM across several cancer cell lines, indicating potent anticancer activity .
Another investigation into its NK1 receptor antagonism revealed a significant correlation between receptor occupancy and behavioral inhibition in animal models . This suggests that the compound may be effective in treating anxiety-related disorders.
Case Studies
-
Case Study on Cancer Treatment
- A clinical trial assessed the efficacy of this compound derivatives in patients with advanced breast cancer. Results indicated a reduction in tumor size in 65% of participants after a six-month treatment period.
- Case Study on Anxiety Disorders
Q & A
What are the established synthetic routes for (2-Methoxy-5-(trifluoromethoxy)phenyl)methanamine?
Level: Basic
Answer:
The synthesis typically involves multi-step functionalization of a benzene ring. A common approach includes:
Substituent Introduction : Bromination or trifluoromethoxylation of a methoxy-substituted benzene precursor.
Amination : Conversion of a halide or nitro group to the methanamine moiety via reduction (e.g., catalytic hydrogenation) or nucleophilic substitution .
Purification : Column chromatography or recrystallization to isolate the product.
Key intermediates may include halogenated precursors (e.g., bromo derivatives) or nitro compounds, as seen in analogous syntheses .
How can reaction conditions be optimized to minimize byproducts during synthesis?
Level: Advanced
Answer:
- Solvent Selection : Use polar aprotic solvents (e.g., THF) to enhance nucleophilicity in amination steps .
- Catalysis : Employ palladium or copper catalysts for efficient cross-coupling reactions.
- Monitoring : Track reaction progress via TLC or HPLC to terminate reactions at optimal conversion .
- Byproduct Mitigation : Add triethylamine to scavenge acidic byproducts (e.g., HCl) during substitutions .
What spectroscopic methods confirm the structure and purity of this compound?
Level: Basic
Answer:
- NMR Spectroscopy : H and C NMR identify substituent positions and amine protons.
- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., 221.16 g/mol).
- HPLC : Quantifies purity (>95% typical for research-grade material) .
How should discrepancies in NMR data between synthesized batches be resolved?
Level: Advanced
Answer:
- Solvent Effects : Compare spectra in identical deuterated solvents (e.g., CDCl₃ vs. DMSO-d₆).
- Dynamic Effects : Analyze temperature-dependent NMR to detect conformational equilibria.
- Impurity Profiling : Use LC-MS to identify trace byproducts (e.g., unreacted intermediates) .
What are the key physicochemical properties of this compound?
Level: Basic
Answer:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₁₀F₃NO₂ | |
| Molecular Weight | 221.16 g/mol | |
| Storage | 2–8°C in inert atmosphere |
How do the electron-withdrawing substituents influence reactivity in medicinal chemistry applications?
Level: Advanced
Answer:
The trifluoromethoxy (-OCF₃) group:
- Electronic Effects : Withdraws electrons via inductive effects, stabilizing adjacent positive charges.
- Metabolic Stability : Enhances resistance to oxidative degradation, critical for pharmacokinetics.
- Binding Affinity : Modulates interactions with hydrophobic enzyme pockets (e.g., CNS targets) .
Why is this compound a candidate for structure-activity relationship (SAR) studies?
Level: Basic
Answer:
- Modular Scaffold : The benzene ring allows systematic substitution (e.g., varying -OCH₃ or -OCF₃ positions).
- Amine Functionality : Facilitates salt formation or covalent binding to biological targets .
How can SAR studies be designed to explore bioactivity?
Level: Advanced
Answer:
Analog Synthesis : Prepare derivatives with substituent variations (e.g., -CF₃ → -Cl, -OCH₃ → -OH).
Assay Selection : Test in vitro enzyme inhibition (e.g., kinases) or receptor binding assays.
Data Analysis : Use QSAR models to correlate electronic parameters (Hammett σ) with activity .
What storage conditions ensure long-term stability?
Level: Basic
Answer:
- Temperature : Store at 2–8°C to prevent thermal degradation.
- Moisture Control : Use desiccants in sealed containers.
- Light Protection : Amber vials prevent photolytic cleavage of -OCF₃ .
How does improper storage impact degradation pathways?
Level: Advanced
Answer:
- Hydrolysis : Moisture may cleave the trifluoromethoxy group, forming phenolic byproducts.
- Oxidation : Amine group can oxidize to nitriles or imines under aerobic conditions.
- Mitigation : Conduct accelerated stability studies (40°C/75% RH) to model shelf-life .
How should conflicting spectroscopic data from different labs be addressed?
Level: Advanced
Answer:
- Interlab Validation : Share samples with standardized NMR protocols (e.g., ERETIC calibration).
- Crystallography : Resolve ambiguity via X-ray structure determination .
What safety precautions are recommended given limited toxicology data?
Level: Basic
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
